molecular formula C22H23ClN4O3S B12426079 Bromodomain IN-1

Bromodomain IN-1

Cat. No.: B12426079
M. Wt: 459.0 g/mol
InChI Key: SSOICPCYGKNSNG-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromodomain IN-1 is a small molecule inhibitor that targets bromodomain-containing proteins. Bromodomains are evolutionarily conserved protein modules that recognize acetylated lysine residues in histones and other proteins, playing a crucial role in transcriptional regulation, chromatin remodeling, DNA damage repair, and cell proliferation . This compound specifically inhibits the interaction between bromodomains and acetylated lysines, making it a valuable tool in epigenetic research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromodomain IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.

    Introduction of Functional Groups: Specific functional groups are introduced to enhance the binding affinity and selectivity of the compound.

    Final Coupling: The final product is obtained through coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput synthesis techniques, optimization of reaction conditions, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bromodomain IN-1 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Bromodomain IN-1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Bromodomain IN-1 is part of a broader class of bromodomain inhibitors, including:

Uniqueness: this compound is unique in its specific binding affinity and selectivity for certain bromodomains, making it a valuable tool for studying the role of these proteins in various biological processes and diseases.

Properties

Molecular Formula

C22H23ClN4O3S

Molecular Weight

459.0 g/mol

IUPAC Name

3-hydroxypropyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

InChI

InChI=1S/C22H23ClN4O3S/c1-12-13(2)31-22-19(12)20(15-5-7-16(23)8-6-15)24-17(11-18(29)30-10-4-9-28)21-26-25-14(3)27(21)22/h5-8,17,28H,4,9-11H2,1-3H3/t17-/m0/s1

InChI Key

SSOICPCYGKNSNG-KRWDZBQOSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OCCCO)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OCCCO)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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